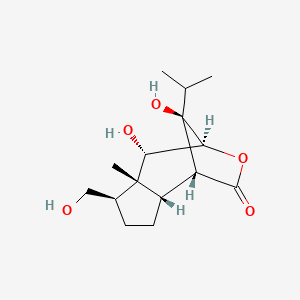
N-DMTr-morpholino-T-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-DMTr-morpholino-T-5’-O-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are essential for various applications, including therapeutic agents, diagnostic tools, and research reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-T-5’-O-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection of the hydroxyl groups, followed by the introduction of the morpholino group. The final step involves the addition of the phosphoramidite group. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMTr) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-DMTr-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-morpholino-T-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or pyridine is commonly used for the oxidation of the phosphite triester group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with altered backbone structures, which can enhance their stability and binding affinity to target nucleic acids .
Scientific Research Applications
N-DMTr-morpholino-T-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and developing new chemical probes.
Biology: Employed in the creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Industry: Applied in the production of diagnostic tools, such as DNA microarrays and biosensors, for detecting genetic mutations and pathogens
Mechanism of Action
The mechanism of action of N-DMTr-morpholino-T-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, resulting in the formation of a stable phosphodiester bond. The modified oligonucleotides can bind to complementary nucleic acid sequences, inhibiting their function or facilitating their detection .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis, but with a different base modification.
N-DMTr-morpholino-T-5’-O-phosphoramidite: Similar in structure but may have different functional groups or modifications
Uniqueness
N-DMTr-morpholino-T-5’-O-phosphoramidite is unique due to its specific morpholino modification, which enhances the stability and binding affinity of the resulting oligonucleotides. This makes it particularly useful for applications requiring high specificity and stability, such as therapeutic oligonucleotides and diagnostic tools .
Properties
Molecular Formula |
C40H50N5O7P |
|---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1 |
InChI Key |
FCMMGXLSEVKFCM-KKAJOCKXSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


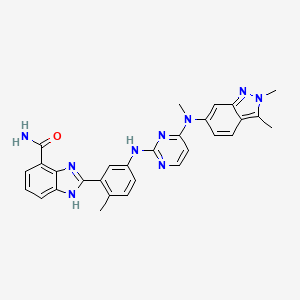



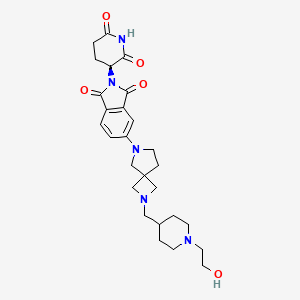
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
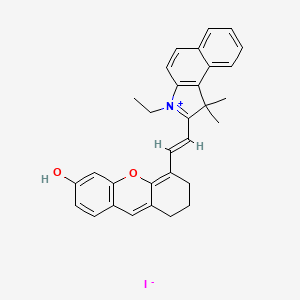

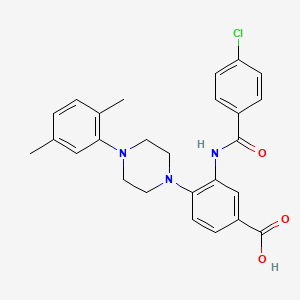
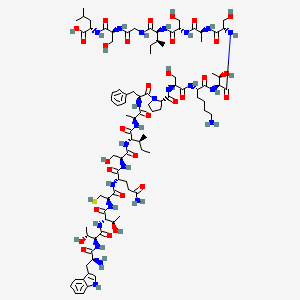
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
